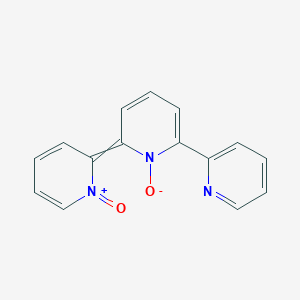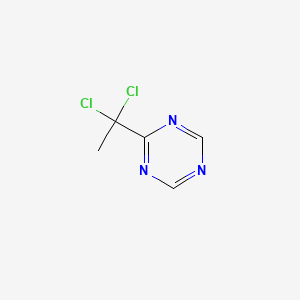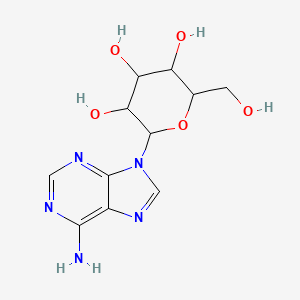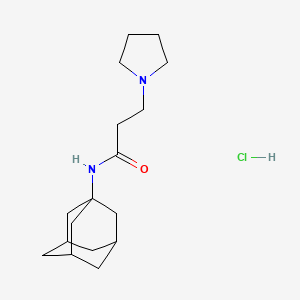
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is a compound that features a unique adamantyl group attached to a pyrrolidinepropionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the reaction of adamantane derivatives with pyrrolidinepropionamide under specific conditions. One common method involves the use of 1-adamantylamine as a starting material, which is then reacted with pyrrolidinepropionamide in the presence of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with formamide to produce N-(1-adamantyl)formamide. This intermediate is subsequently hydrolyzed with hydrochloric acid to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to form adamantyl ketones or alcohols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various adamantyl derivatives, such as adamantyl ketones, alcohols, and substituted adamantanes .
Applications De Recherche Scientifique
1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1-Adamantylacetic acid
- N-(1-adamantyl)-acetamide
- N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide
Uniqueness: 1-Pyrrolidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its specific combination of the adamantyl group with the pyrrolidinepropionamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
25517-21-9 |
|---|---|
Formule moléculaire |
C17H29ClN2O |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(3-6-19-4-1-2-5-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H |
Clé InChI |
SWRSTPSPOWYSQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


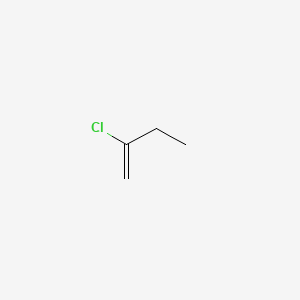

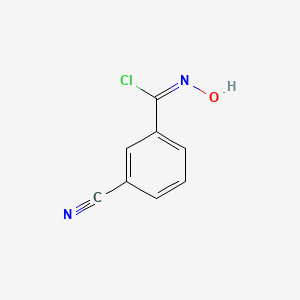
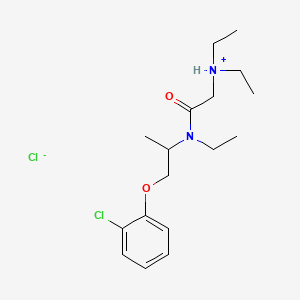

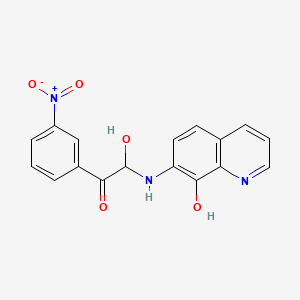
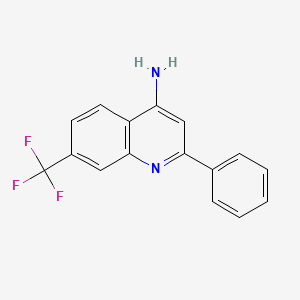


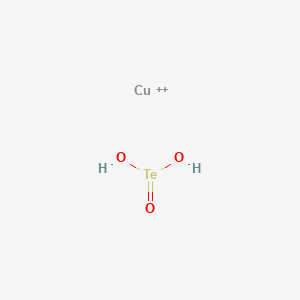
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
